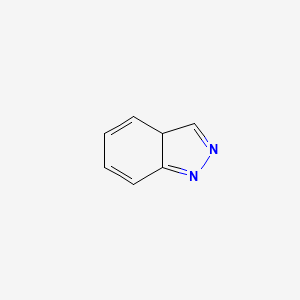

3aH-吲唑

描述

Indazole is a bicyclic heteroaromatic nitrogen heterocycle, constituted by fusion of benzene with the “d” site of the 1,2-azole (pyrazole) ring . It is also known as benzo [d]pyrazole and exists in three tautomeric structures: 1H-indazole, 2H-indazole, and 3H-indazole .

Synthesis Analysis

Indazole synthesis involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions . A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The molecular structure of indazol-2-yl-acetic acid was determined by X-ray diffraction, which shows a supramolecular architecture involving O2-H…N1 intermolecular hydrogen bonds .

Chemical Reactions Analysis

Indazole is a ten-π electron aromatic heterocyclic system. Like the pyrazole molecule, indazole resembles both pyridine and pyrrole and its reactivity reflects this dual behavior . The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .

科学研究应用

合成及药用价值

吲唑,包括 3aH-吲唑,对于合成用于药学应用的新型杂环系统具有重要意义。这些化合物表现出广泛的生物活性,包括抗菌、抗抑郁和抗炎特性。稠合芳香族 1H 和 2H-吲唑以其抗高血压和抗癌特性而著称,使其在下一代药物的开发中具有价值 (Gaikwad 等人,2015 年)。

神经系统疾病应用

3aH-吲唑在各种生物和酶促过程中发挥作用,使其对帕金森病、阿尔茨海默病和情绪障碍等神经系统疾病有效。其机制涉及抑制不同的信号通路并激活酶活性,通过各种方法预防神经系统疾病 (Pal & Sahu,2022 年)。

吲唑在药物化学中的应用

吲唑衍生物,包括 3aH-吲唑,正作为药物化学中的激酶抑制剂而受到关注,其中 1H-吲唑-3-羧醛是各种多功能化 3-取代吲唑的关键中间体 (Chevalier 等人,2018 年)。

药理活性

吲唑衍生物具有广泛的药理活性,包括抗菌、抗炎、抗癌、抗艾滋病毒和抗高血压作用。吲唑中的互变异构影响其合成、反应性、物理和生物学特性,使其在药物研究中具有重要意义 (Mal 等人,2022 年)。

抗癌候选药物

钌 (III) 配位化合物,包括那些含有吲唑的化合物,已显示出作为抗癌候选药物的希望。结构相关的化合物如 KP1019 和 NAMI-A 已被纳入临床试验,显示出作为细胞毒性剂和抗转移药物的潜力 (Alessio & Messori,2019 年)。

作用机制

Indazole derivatives have been demonstrated to have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . The investigation of the responsible mechanism revealed that such anti-platelet activity was associated with NO-independent activation of soluble guanyl cyclase (sGC) .

安全和危害

3-Chloro-1H-indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The exploration of the indazole scaffold will continue to identify many more biologically active kinase inhibitors in the future . The in vitro and in vivo activities of indazole derivatives are useful for future innovation .

属性

IUPAC Name |

3aH-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODZMFDILKWFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C=NN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

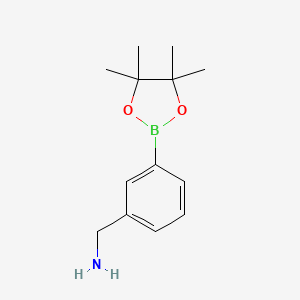

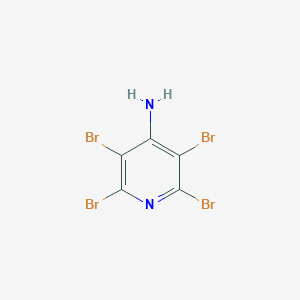

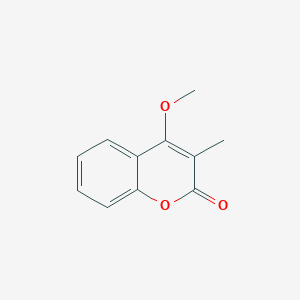

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

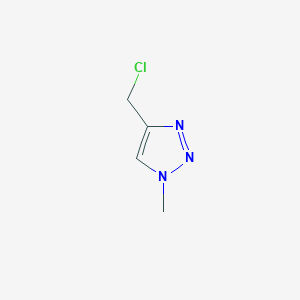

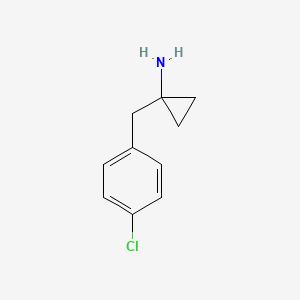

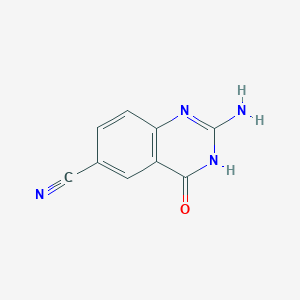

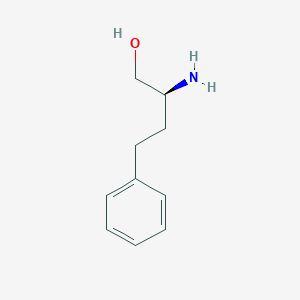

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)

![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)